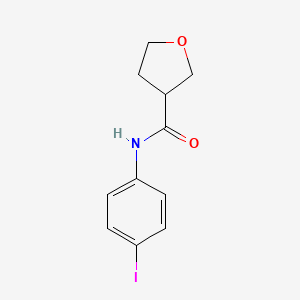

N-(4-iodophenyl)oxolane-3-carboxamide

描述

属性

IUPAC Name |

N-(4-iodophenyl)oxolane-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12INO2/c12-9-1-3-10(4-2-9)13-11(14)8-5-6-15-7-8/h1-4,8H,5-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUEIXKPMZYFOSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(=O)NC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(4-iodophenyl)oxolane-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms, and relevant case studies.

Chemical Structure and Synthesis

This compound features a unique oxolane ring structure substituted with an iodine atom on the phenyl group. The synthesis of this compound typically involves the reaction of 4-iodoaniline with appropriate carboxylic acid derivatives under controlled conditions to ensure high yield and purity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its cytotoxic effects against different cancer cell lines and its potential as an anti-inflammatory agent.

Cytotoxic Activity

-

Cancer Cell Lines :

- This compound has shown significant cytotoxic effects against several cancer cell lines, including HCT-116 (colon carcinoma) and HL60 (human leukemia) cells. For instance, studies have reported IC50 values indicating moderate to high potency in inhibiting cell proliferation at concentrations ranging from 10 to 50 μM .

- Mechanism of Action :

Anti-inflammatory Properties

This compound also exhibits anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokine production in activated human peripheral blood neutrophils, suggesting a potential role in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate cytotoxicity against HCT-116 cells | IC50 = 25 μM; significant apoptosis induction observed. |

| Study 2 | Investigate anti-inflammatory effects | Inhibition of superoxide production by 85% at 200 μM concentration. |

| Study 3 | Structure-activity relationship analysis | Modifications on the phenyl ring enhance potency; optimal substitutions identified. |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research indicates that varying the substituents on the phenyl ring can significantly affect its potency and selectivity for different biological targets .

科学研究应用

Pharmacological Applications

N-(4-iodophenyl)oxolane-3-carboxamide has been studied for its interaction with various biological targets, particularly as a potential drug candidate. Its structural characteristics allow it to engage with specific receptors, which is crucial for therapeutic efficacy.

Adenosine Receptor Modulation

Research indicates that compounds similar to this compound can act as antagonists at adenosine receptors, particularly the A3 receptor. The ability to modulate these receptors opens avenues for treating conditions such as inflammation and asthma. For instance, a study characterized several analogs as competitive antagonists at the A3 receptor, demonstrating their potential in pharmacotherapy .

Chemical Synthesis Applications

The compound is also significant in synthetic chemistry, where it serves as an intermediate in the synthesis of other complex molecules. Its reactivity and functional groups make it suitable for various chemical transformations.

Synthesis of Derivatives

This compound can be utilized in the synthesis of more complex structures, including those with potential therapeutic effects. For example, it has been involved in reactions leading to the formation of tetrahydro-pyrazolo derivatives, which are of interest in medicinal chemistry .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound and its derivatives:

相似化合物的比较

Comparison with Similar Compounds

Halogen-Substituted Analogs

The 4-iodophenyl group distinguishes this compound from halogen-substituted analogs. Evidence from maleimide derivatives (e.g., N-(4-iodophenyl)maleimide) demonstrates that halogen size (F, Cl, Br, I) minimally impacts inhibitory potency against monoacylglycerol lipase (MGL). For example:

| Compound | Halogen | IC50 (μM) | Source |

|---|---|---|---|

| N-(4-Fluorophenyl)maleimide | F | 5.18 | |

| N-(4-Chlorophenyl)maleimide | Cl | 7.24 | |

| N-(4-Bromophenyl)maleimide | Br | 4.37 | |

| N-(4-Iodophenyl)maleimide | I | 4.34 |

Despite iodine’s larger atomic radius, its inhibitory potency remains comparable to smaller halogens, suggesting electronic effects (e.g., electron-withdrawing capacity) or lipophilicity may dominate over steric factors in this context. However, iodine’s polarizability could enhance binding kinetics in other systems, such as receptor-ligand interactions .

Aryl Group Variations

Replacing the 4-iodophenyl group with other aryl substituents alters physicochemical and pharmacological properties:

- Lower melting point (274°C vs. 288°C for 4-methylphenyl analog 13a), suggesting reduced crystallinity compared to halogenated analogs .

Carboxamide Backbone Modifications

The oxolane ring differentiates N-(4-iodophenyl)oxolane-3-carboxamide from other carboxamide scaffolds:

Pharmacological and Diagnostic Relevance

Key comparisons include:

- 123I-FP-CIT (Tropane Derivative): High diagnostic sensitivity (90%) for Lewy body dementia but lower specificity (76%) due to off-target binding in Parkinsonian disorders. Contrasts with 123I-MIBG, which achieves 100% specificity, highlighting the trade-off between scaffold selectivity and diagnostic utility .

- Cannabinoid Receptor Ligands (): CP-55,940’s high affinity (Kd = 133 pM) underscores the importance of stereochemistry and lipophilicity in receptor binding. The 4-iodophenyl group’s polarizability may similarly enhance affinity in targeted systems .

准备方法

Synthesis of 4-Iodophenyl-Substituted Lactam Intermediates

- Starting from 1-(4-iodophenyl)-piperidin-2-one, reaction with phosphorus pentachloride at reflux temperature produces an α,α-dichlorolactam intermediate.

- This intermediate is then reacted with morpholine at reflux to yield 1-(4-iodophenyl)-3-morpholine-5,6-dihydro-2H-pyridin-2-one.

- Typical reaction conditions include stirring at reflux for 2 hours, followed by cooling and aqueous workup involving extractions with chloroform and washing with sodium bicarbonate and water to purify the intermediate.

Formation of Carboxamide Group

- The carboxamide functionality is introduced by reacting the corresponding acid chloride or ester with ammonia or amines.

- For example, amidation can be achieved by reacting the ester intermediate with formamide in dimethylformamide (DMF) in the presence of sodium methoxide.

- Alternatively, anhydrous ammonia and propylene glycol can be used for amidation to yield the final carboxamide compound.

Use of Hydrazonoacetate Intermediates

- Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate is employed in the synthesis to form pyrazolo-pyridine derivatives, which are related intermediates in the synthetic pathway.

- This reaction is conducted in toluene with triethylamine at reflux, followed by acid-base workup and chromatographic purification.

Reaction Conditions and Workup

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Workup Procedures | Notes |

|---|---|---|---|---|---|

| α,α-Dichlorolactam formation | 1-(4-iodophenyl)-piperidin-2-one + PCl5 | Reflux (~110) | 2 | Cooling, ice quench, extraction with chloroform, washing with NaHCO3 and water | Formation of key lactam intermediate |

| Morpholine substitution | α,α-Dichlorolactam + morpholine | Reflux | 2-5 | Column chromatography on silica gel | Produces morpholino-substituted lactam |

| Amidation | Ester intermediate + formamide + NaOMe in DMF | Room temp to reflux | 3-5 | Acid-base extraction, purification | Converts ester to carboxamide |

| Hydrazonoacetate coupling | Hydrazonoacetate + triethylamine in toluene | Reflux | 3-5 | Acidic quench, bicarbonate wash, chromatography | Forms pyrazolo-pyridine intermediates |

Purification and Isolation Techniques

- Isolation of intermediates and final product involves conventional methods such as cooling to precipitate solids, partial solvent removal, addition of anti-solvents, and vacuum distillation.

- Chromatographic purification on silica gel using solvent mixtures like hexanes/ethyl acetate (3:2) is commonly employed to achieve high purity.

- Washing organic layers with sodium bicarbonate and water is standard to remove acidic impurities.

- Drying of solids is typically performed at 55-65 °C under vacuum for several hours to obtain the final dry compound.

Summary of Research Findings

- The synthesis of N-(4-iodophenyl)oxolane-3-carboxamide is closely related to the synthetic routes of Apixaban intermediates, as documented in multiple patents.

- The key innovation lies in the use of α,α-dichlorolactam intermediates and morpholine substitution to build the heterocyclic core.

- Amidation steps are critical for installing the carboxamide group and are performed under mild conditions to preserve the integrity of the sensitive iodophenyl substituent.

- Reaction times range between 2 to 8 hours, with temperatures from room temperature to reflux (approximately 110 °C).

- Workup procedures are extensive, involving multiple extraction and purification steps to ensure high purity and yield.

Data Table: Typical Reaction Parameters for Preparation

| Parameter | Range/Value | Description |

|---|---|---|

| Reaction temperature | 25 °C to 120 °C | Varies by step; reflux often at ~110 °C |

| Reaction time | 2 to 8 hours | Depends on reaction stage |

| Solvents used | Toluene, chloroform, DMF | Reaction and extraction solvents |

| Purification methods | Column chromatography, crystallization, vacuum drying | To isolate pure intermediates and final product |

| pH adjustments | pH 6 to neutral | During aqueous workup |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-iodophenyl)oxolane-3-carboxamide, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves activating oxolane-3-carboxylic acid using coupling agents like EDCl or DCC, followed by amidation with 4-iodoaniline. Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while temperatures between 60–80°C and inert atmospheres minimize side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high purity . Optimization strategies include screening catalysts (e.g., Lewis acids) and adjusting stoichiometric ratios to improve yields .

Q. How is the compound characterized for structural integrity and purity in academic research?

- Methodology : Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm the presence of the iodophenyl and oxolane moieties.

- Mass spectrometry (MS) for molecular weight validation.

- HPLC with UV detection to assess purity (>98% by area normalization).

- Elemental analysis to verify stoichiometry. Cross-referencing with ISO-certified standards ensures reproducibility .

Q. What physicochemical properties are critical for experimental design involving this compound?

- Key Properties :

- Molecular weight : ~335.2 g/mol (calculated from analogs in ).

- Solubility : DMSO or ethanol for biological assays; aqueous solubility may require co-solvents.

- Stability : Susceptible to photodegradation (store in amber vials at –20°C). Thermal stability assessed via TGA .

Advanced Research Questions

Q. How can researchers design experiments to investigate its interactions with biological targets?

- Methodology :

- Molecular docking : Use software (AutoDock, Schrödinger) to predict binding modes with proteins (e.g., kinases, GPCRs).

- In vitro assays : Enzyme inhibition assays (IC₅₀ determination) or cell-based viability tests (MTT assay) with appropriate controls.

- Biophysical techniques : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodology :

- Standardize assay conditions (e.g., cell line selection, incubation time).

- Dose-response validation : Repeat experiments across multiple concentrations.

- Meta-analysis : Compare structural analogs (e.g., ’s benzothiophene derivatives) to identify substituent-specific effects. Statistical tools (ANOVA) assess significance .

Q. How can computational modeling predict its pharmacokinetic and toxicological profiles?

- Methodology :

- ADMET prediction : Tools like SwissADME or ADMETLab2.0 estimate absorption, metabolism, and toxicity.

- Molecular dynamics simulations : Analyze stability in biological membranes.

- QSAR models : Correlate structural features (e.g., iodine substituent) with activity trends from analogs in .

Q. What synthetic modifications enhance its stability or bioavailability?

- Methodology :

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve solubility.

- Halogen substitution : Replace iodine with fluorine for metabolic stability (analogous to ’s fluorophenyl derivatives).

- Co-crystallization : Enhance thermal stability using co-formers identified via X-ray crystallography (e.g., ’s methods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。